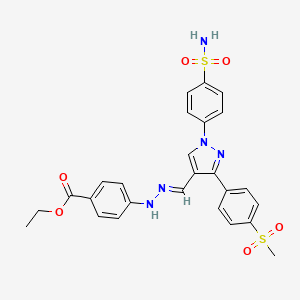
Isobutyraldehyde-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyraldehyde-D7 is a deuterated form of isobutyraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is often used as a labelled analogue in various scientific studies, particularly in the field of organic synthesis. The molecular formula of this compound is C4HD7O, and it has a molecular weight of 79.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through the hydroformylation of propene, where deuterium is incorporated into the molecule. This process involves the reaction of propene with deuterium gas and carbon monoxide in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows a similar hydroformylation process but on a larger scale. The use of deuterium gas and optimized reaction conditions ensures the efficient production of the deuterated compound. The process is carefully controlled to maintain the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Condensation: this compound can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde, which is a precursor to vitamin B5.
Major Products Formed:
Oxidation: Methacrolein, Methacrylic acid
Reduction: Isobutanol
Condensation: Hydroxypivaldehyde
Scientific Research Applications
Isobutyraldehyde-D7 is widely used in scientific research due to its unique properties as a deuterated compound. Some of its applications include:
Mechanism of Action
The mechanism of action of Isobutyraldehyde-D7 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase. These enzymes facilitate the conversion of this compound to its corresponding alcohol or acid forms, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isobutyraldehyde: The non-deuterated form of this compound, with the molecular formula C4H8O.
Butyraldehyde: An isomer of isobutyraldehyde with the molecular formula C4H8O.
Propionaldehyde: Another aldehyde with the molecular formula C3H6O.
The deuterium labeling in this compound provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .
Properties
Molecular Formula |
C4H8O |
|---|---|
Molecular Weight |
79.15 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
InChI Key |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


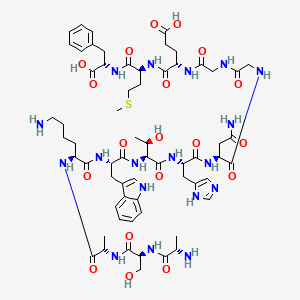

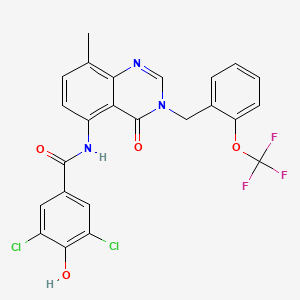
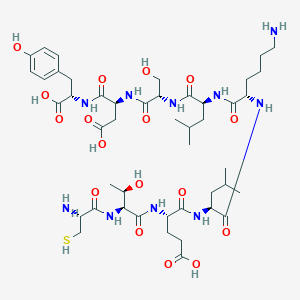

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
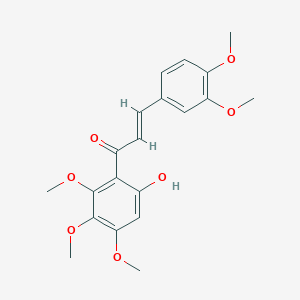

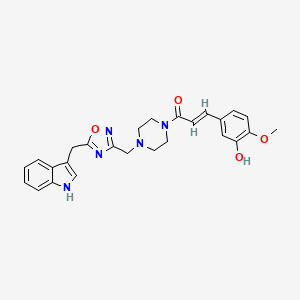

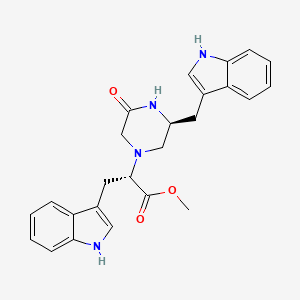

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
